N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
Research has explored the synthesis of quinoline clubbed with sulfonamide moiety compounds for their antimicrobial properties. For instance, a study on synthesizing quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, hinting at the potential use of similar compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Advanced Synthesis of Heterocycles
Heterocycles like furans and pyrroles, crucial in pharmaceutical agents and natural products, have seen innovative synthetic approaches. A method involving the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines offers a new route to substituted furans and pyrroles, potentially applicable to derivatives of the compound for the synthesis of complex heterocyclic systems (Journal of the American Chemical Society, 2008).
Biological Active Sulfonamide-Based Hybrids
Sulfonamides form a significant class of pharmacological agents with a wide range of biological activities. Research on sulfonamide-based hybrids has highlighted their antibacterial, anti-carbonic anhydrase, and antitumor activities, among others. The specific structure of the compound discussed could lend itself to being part of such hybrids, contributing to diverse pharmacological profiles (Current Medicinal Chemistry, 2022).
Novel Synthetic Routes
Studies on the synthesis of pyrrolo-/indolo[1,2-a]quinolines and related heterocycles from gem-dibromovinyls and sulphonamides provide insights into efficient synthetic routes for creating complex molecules. These methodologies could be applicable for synthesizing derivatives of the target compound, offering potential applications in pharmaceutical research and materials science (Organic Letters, 2014).
Antiproliferative Activity
The investigation into novel pyrrolo[3,2-f]quinoline derivatives with antiproliferative properties reveals the potential of quinoline-based compounds in cancer research. These compounds, characterized by an angular aromatic tricyclic system, exhibited cell growth inhibitory properties, suggesting similar compounds might be explored for their antiproliferative effects (Bioorganic & Medicinal Chemistry, 2001).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c24-19-4-3-14-10-17(11-15-5-7-23(19)20(14)15)30(26,27)22-13-21(25,16-6-9-28-12-16)18-2-1-8-29-18/h1-2,6,8-12,22,25H,3-5,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLRLWOYCXNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=COC=C4)(C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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